5-Bromo-2-(3-méthylphényl)pyridine

Vue d'ensemble

Description

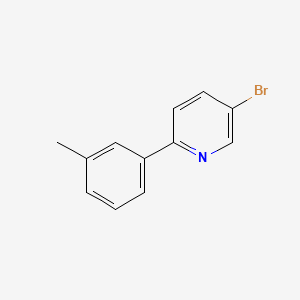

5-Bromo-2-(3-methylphenyl)pyridine: is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a 3-methylphenyl group attached to the same ring

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-(3-methylphenyl)pyridine has been investigated for its potential as a pharmacophore in drug design. It exhibits several biological activities:

- Anticancer Properties : Research indicates that derivatives of this compound show cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that modifications to the structure can enhance its anticancer efficacy through improved receptor interactions .

- Anti-inflammatory Effects : The compound is also being explored for its potential anti-inflammatory properties, making it a candidate for developing new therapeutic agents .

Organic Synthesis

In organic chemistry, 5-Bromo-2-(3-methylphenyl)pyridine serves as a versatile building block:

- Synthesis of Complex Molecules : It is used to synthesize more complex structures, including pharmaceuticals and agrochemicals . The compound's reactivity allows it to participate in various coupling reactions, facilitating the creation of diverse chemical entities.

- Ligand Development : The compound is utilized in the synthesis of ligands for catalysis, contributing to advancements in industrial chemistry .

Material Science

The electronic properties of 5-Bromo-2-(3-methylphenyl)pyridine make it suitable for applications in materials science:

- Semiconductors and OLEDs : Its structure allows it to be used as an intermediate in the development of organic light-emitting diodes (OLEDs) and other electronic materials . The compound's electron-deficient nature enhances its performance in these applications.

| Compound Variant | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo-2-(3-methylphenyl)pyridine | Anticancer | 12 | |

| 5-Bromo-2-(4-fluorophenyl)pyridine | Anti-inflammatory | 15 | |

| 5-Bromo-2-(naphthalen-1-yl)pyridine | Antimicrobial | 20 |

Table 2: Synthesis Methods for 5-Bromo-2-(3-methylphenyl)pyridine

| Method | Description | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Reaction with arylboronic acids | 85 | |

| Cross-Coupling Reaction | Palladium-catalyzed coupling | 90 | |

| Direct Bromo Method | Traditional synthesis approach | 70 |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of various derivatives of 5-Bromo-2-(3-methylphenyl)pyridine against human cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced anticancer activity, suggesting a pathway for developing new cancer therapeutics .

Case Study 2: Synthesis of Biaryl Compounds

Research demonstrated the effectiveness of using 5-Bromo-2-(3-methylphenyl)pyridine as a precursor in synthesizing biaryl compounds through cross-coupling reactions. This method yielded high purity products suitable for further pharmaceutical development .

Mécanisme D'action

Target of Action

Many organic compounds like “5-Bromo-2-(3-methylphenyl)pyridine” are used in the synthesis of more complex molecules, including pharmaceuticals. Their targets can vary widely depending on the final compound and its intended use .

Mode of Action

The mode of action would depend on the specific biological target. For example, if the compound is used to synthesize a drug that targets a specific protein, it might inhibit or enhance the protein’s function .

Biochemical Pathways

The compound could be involved in various biochemical pathways, depending on its final form and target. For instance, it could play a role in signal transduction, metabolic processes, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the way it is administered. Factors like solubility, stability, and molecular size all influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific biological target. This could range from the activation or inhibition of a metabolic pathway to the induction of cell death .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methylphenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-bromo-2-chloropyridine and 3-methylphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 5-Bromo-2-(3-methylphenyl)pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2-(3-methylphenyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Cross-Coupling Reactions: It participates in various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with different aryl or alkyl groups

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.

Cross-Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or dimethylformamide.

Major Products:

- Substituted pyridines with different functional groups depending on the nucleophile used.

- Biaryl compounds when used in cross-coupling reactions.

Comparaison Avec Des Composés Similaires

5-Bromo-2-methylpyridine: Similar structure but lacks the 3-methylphenyl group.

2-(3-Methylphenyl)pyridine: Similar structure but lacks the bromine atom.

5-Bromo-2-phenylpyridine: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness: 5-Bromo-2-(3-methylphenyl)pyridine is unique due to the presence of both the bromine atom and the 3-methylphenyl group, which confer specific reactivity and potential biological activity. This combination allows for diverse chemical transformations and applications in various fields .

Activité Biologique

5-Bromo-2-(3-methylphenyl)pyridine (C₁₂H₁₀BrN) is a pyridine derivative characterized by a bromine atom at the 5-position and a 3-methylphenyl group at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : C₁₂H₁₀BrN

- Molar Mass : 236.12 g/mol

- Appearance : Bright yellow crystalline solid

- Solubility : Soluble in organic solvents like chloroform and ethyl acetate

- Melting Point : 32-36 °C

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 5-Bromo-2-(3-methylphenyl)pyridine demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance the compound's reactivity and biological efficacy.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 5-Bromo-2-(3-methylphenyl)pyridine | 56 ± 0.5 | 55 ± 0.5 |

| Isonicotinic acid hydrazide | 40 | Not specified |

| Other pyridine derivatives | Varies | Varies |

Antiviral Activity

In the context of emerging viral threats, including SARS-CoV-2, pyridine compounds have been investigated for their antiviral properties. The unique structure of pyridines allows for interaction with viral proteins, potentially inhibiting their function. Studies have shown that certain pyridine derivatives can act as effective inhibitors against various viruses, suggesting that 5-Bromo-2-(3-methylphenyl)pyridine may also possess similar capabilities.

Anticancer Potential

The anticancer activity of pyridine derivatives has been documented in several studies. Compounds containing the pyridine nucleus have been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. Research suggests that the introduction of halogen atoms, such as bromine, can enhance these effects by increasing lipophilicity and improving cellular uptake.

Case Studies

- Antimicrobial Evaluation : A series of experiments were conducted to assess the antimicrobial efficacy of various pyridine derivatives, including 5-Bromo-2-(3-methylphenyl)pyridine. The results indicated a strong correlation between structural modifications (such as halogen substitutions) and increased antimicrobial potency against Gram-positive and Gram-negative bacteria .

- Antiviral Screening : In a recent study focusing on antiviral agents during the COVID-19 pandemic, several pyridine derivatives were screened for their ability to inhibit viral replication. Compounds with a similar structure to 5-Bromo-2-(3-methylphenyl)pyridine showed promising results, warranting further investigation into their mechanisms of action .

- Anticancer Activity Assessment : Research involving various pyridine compounds demonstrated their potential in inhibiting cancer cell proliferation. The presence of bromine was noted to enhance cytotoxicity in specific cancer cell lines, suggesting that 5-Bromo-2-(3-methylphenyl)pyridine could be a candidate for further development as an anticancer agent .

Propriétés

IUPAC Name |

5-bromo-2-(3-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVLJNWFFTUPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677949 | |

| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215073-45-2 | |

| Record name | 5-Bromo-2-(3-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.